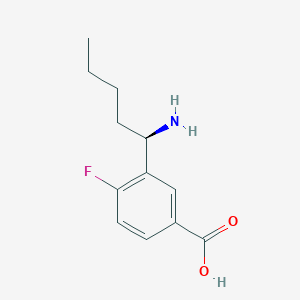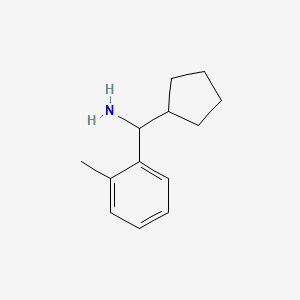
3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₂S It is a cyclobutane derivative with a carboxylic acid functional group and a propan-2-ylsulfanyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclobutanone with propan-2-ylthiol in the presence of a strong acid catalyst to form the desired product. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, toluene
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted cyclobutane derivatives
科学的研究の応用
3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methylcyclobutane-1-carboxylic acid: Lacks the propan-2-ylsulfanyl group, resulting in different chemical properties and reactivity.
1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid: Similar structure but without the methyl group, leading to variations in steric and electronic effects.
Uniqueness
3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the methyl and propan-2-ylsulfanyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various research applications and synthetic transformations.
特性
分子式 |
C9H16O2S |
|---|---|
分子量 |
188.29 g/mol |
IUPAC名 |
3-methyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2S/c1-6(2)12-9(8(10)11)4-7(3)5-9/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChIキー |
ZPJKJTTZBRUEJL-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)(C(=O)O)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


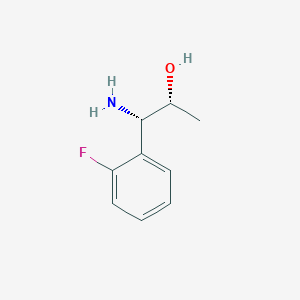
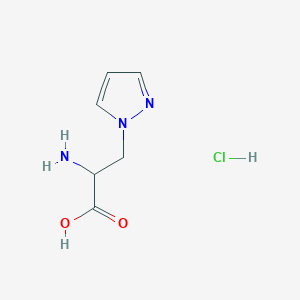
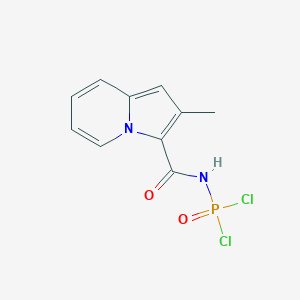
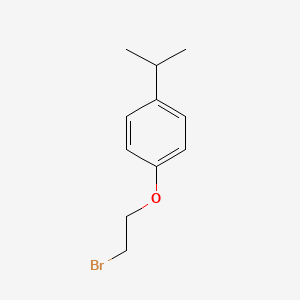

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate](/img/structure/B13058018.png)
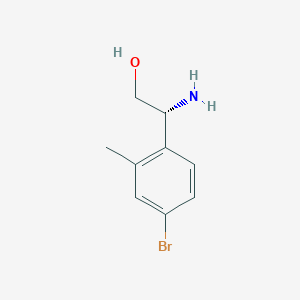
![(4Z)-2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13058024.png)
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide](/img/structure/B13058036.png)
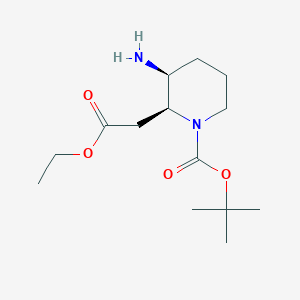
![(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13058044.png)
![(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13058051.png)
